N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-methyl-1H-pyrazole-3-carboxamide N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-methyl-1H-pyrazole-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 1020489-15-9
VCID: VC11920574
InChI: InChI=1S/C15H14N4O2S/c1-19-8-7-12(18-19)14(20)17-15-16-13(9-22-15)10-3-5-11(21-2)6-4-10/h3-9H,1-2H3,(H,16,17,20)
SMILES: CN1C=CC(=N1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)OC
Molecular Formula: C15H14N4O2S
Molecular Weight: 314.4 g/mol

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-methyl-1H-pyrazole-3-carboxamide

CAS No.: 1020489-15-9

Cat. No.: VC11920574

Molecular Formula: C15H14N4O2S

Molecular Weight: 314.4 g/mol

* For research use only. Not for human or veterinary use.

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-methyl-1H-pyrazole-3-carboxamide - 1020489-15-9

Specification

CAS No. 1020489-15-9
Molecular Formula C15H14N4O2S
Molecular Weight 314.4 g/mol
IUPAC Name N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-methylpyrazole-3-carboxamide
Standard InChI InChI=1S/C15H14N4O2S/c1-19-8-7-12(18-19)14(20)17-15-16-13(9-22-15)10-3-5-11(21-2)6-4-10/h3-9H,1-2H3,(H,16,17,20)
Standard InChI Key AQJFFTVOFKHKMS-UHFFFAOYSA-N
SMILES CN1C=CC(=N1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)OC
Canonical SMILES CN1C=CC(=N1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-methyl-1H-pyrazole-3-carboxamide, reflects its core structure:

  • A thiazole ring (a five-membered ring containing nitrogen and sulfur) substituted at the 4-position with a 4-methoxyphenyl group.

  • A pyrazole ring (a five-membered diunsaturated ring with two adjacent nitrogen atoms) methylated at the 1-position and linked to the thiazole via a carboxamide bridge.

The molecular formula is inferred as C₁₅H₁₄N₄O₂S, with a molecular weight of approximately 314.36 g/mol based on analogous structures .

Key Structural Features:

  • Thiazole Ring: The 4-methoxyphenyl group enhances lipophilicity, potentially improving membrane permeability.

  • Pyrazole Ring: Methylation at the 1-position stabilizes the ring against metabolic degradation.

  • Carboxamide Linker: Facilitates hydrogen bonding with biological targets, a common feature in enzyme inhibitors.

Spectral Characterization

While experimental data for this specific compound are unavailable, related thiazole-pyrazole hybrids are typically characterized using:

  • Nuclear Magnetic Resonance (NMR): Distinct signals for aromatic protons (δ 6.8–8.2 ppm), methyl groups (δ 2.3–3.1 ppm), and methoxy protons (δ 3.8 ppm).

  • Mass Spectrometry (MS): Molecular ion peaks ([M+H]⁺) around m/z 315–343, depending on substituents .

  • Infrared (IR) Spectroscopy: Stretching vibrations for amide C=O (~1680 cm⁻¹) and aromatic C-N (~1350 cm⁻¹).

Synthesis and Preparation

Retrosynthetic Analysis

The compound can be dissected into two key fragments:

  • 4-(4-Methoxyphenyl)-1,3-thiazol-2-amine: Synthesized via cyclization of thiourea derivatives with α-haloketones.

  • 1-Methyl-1H-pyrazole-3-carbonyl chloride: Prepared by chlorination of the corresponding carboxylic acid.

Stepwise Synthesis

  • Thiazole Ring Formation:

    • React 4-methoxyacetophenone with bromine in acetic acid to form α-bromo-4-methoxyacetophenone.

    • Treat with thiourea in ethanol under reflux to yield 4-(4-methoxyphenyl)-2-aminothiazole.

  • Pyrazole Carboxylic Acid Preparation:

    • Condense ethyl acetoacetate with methylhydrazine to form 1-methyl-1H-pyrazole-3-carboxylate.

    • Hydrolyze the ester using NaOH to obtain the carboxylic acid.

  • Amide Coupling:

    • React the pyrazole carboxylic acid with thionyl chloride to generate the acyl chloride.

    • Combine with 4-(4-methoxyphenyl)-2-aminothiazole in dichloromethane, catalyzed by triethylamine, to form the final product.

Reaction Scheme:

4-MethoxyacetophenoneBr2α-Bromo-4-methoxyacetophenoneThioureaThiazole Intermediate\text{4-Methoxyacetophenone} \xrightarrow{\text{Br}_2} \alpha\text{-Bromo-4-methoxyacetophenone} \xrightarrow{\text{Thiourea}} \text{Thiazole Intermediate} Ethyl AcetoacetateCH3NHNH2Pyrazole EsterNaOHPyrazole AcidSOCl2Acyl Chloride\text{Ethyl Acetoacetate} \xrightarrow{\text{CH}_3\text{NHNH}_2} \text{Pyrazole Ester} \xrightarrow{\text{NaOH}} \text{Pyrazole Acid} \xrightarrow{\text{SOCl}_2} \text{Acyl Chloride} Thiazole Intermediate+Acyl ChlorideEt3NFinal Product\text{Thiazole Intermediate} + \text{Acyl Chloride} \xrightarrow{\text{Et}_3\text{N}} \text{Final Product}

Biological Activity and Mechanistic Insights

Anti-Inflammatory Activity

Pyrazole derivatives inhibit cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in prostaglandin and leukotriene synthesis. Molecular docking studies suggest:

  • The carboxamide linker forms hydrogen bonds with Arg120 and Tyr355 in COX-2.

  • The thiazole sulfur interacts with hydrophobic pockets in 5-LOX.

Anticancer Mechanisms

  • Kinase Inhibition: Thiazole rings compete with ATP in kinase binding pockets (e.g., EGFR, VEGFR).

  • Apoptosis Induction: Upregulation of pro-apoptotic proteins (Bax, caspase-3) and downregulation of Bcl-2 observed in MCF-7 breast cancer cells treated with related compounds.

Pharmacokinetic and Toxicity Profiling

ADME Properties

  • Absorption: High logP (~3.1) predicts good intestinal absorption but potential blood-brain barrier penetration.

  • Metabolism: Demethylation of the methoxy group by CYP450 enzymes generates phenolic metabolites, which may undergo glucuronidation.

Toxicity Considerations

  • Acute toxicity studies in rodents with analogs show LD₅₀ > 500 mg/kg, suggesting moderate safety.

  • Hepatotoxicity risks due to reactive metabolite formation necessitate structural optimization.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator